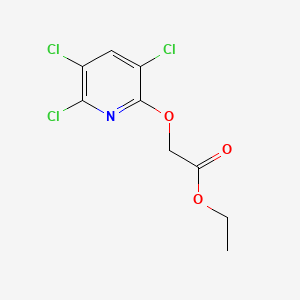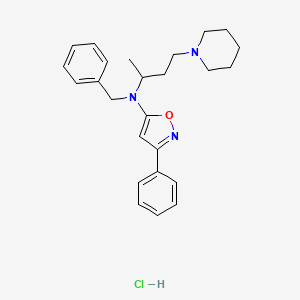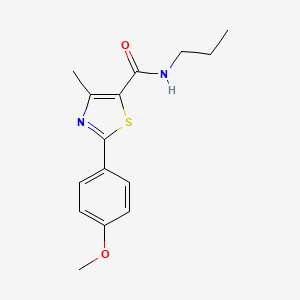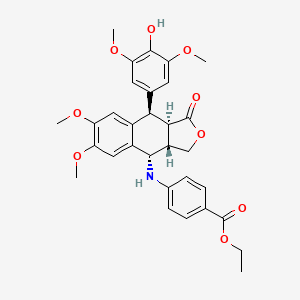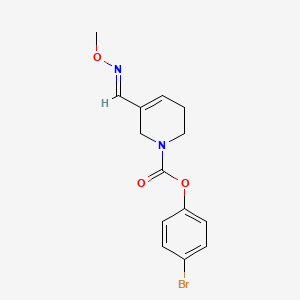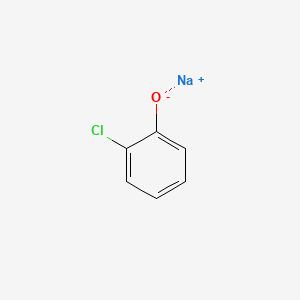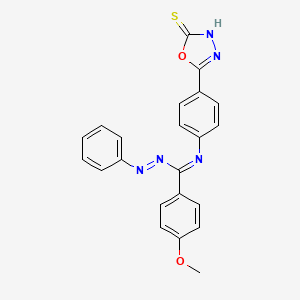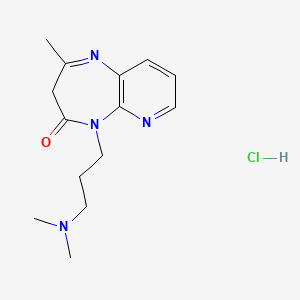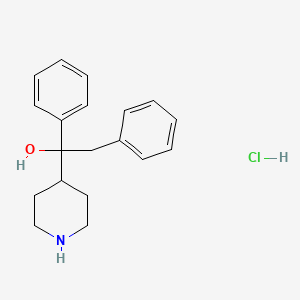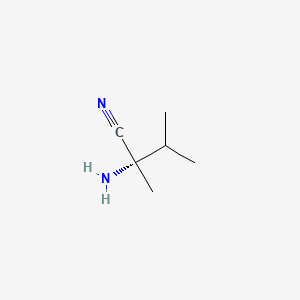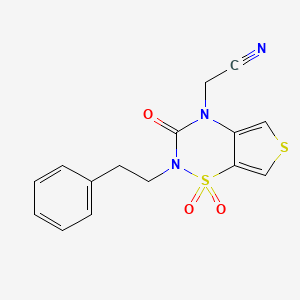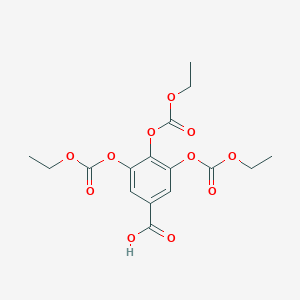
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring fused with a pyridine ring, and a chlorine atom at the 6th position. It is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural features and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with 2-chloronicotinic acid under acidic conditions to form the desired benzimidazole derivative. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzimidazole derivatives, depending on the nucleophile used.
科学研究应用
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can interact with DNA or RNA, leading to the disruption of nucleic acid functions. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
2H-Benzimidazol-2-one: Lacks the chlorine and pyridine substituents, resulting in different chemical and biological properties.
1,3-Dihydro-2H-benzimidazol-2-one: Similar core structure but without the chlorine and pyridine groups.
6-Chloro-1H-benzimidazole: Contains the chlorine substituent but lacks the pyridine ring.
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-pyridinyl)- is unique due to the presence of both the chlorine atom and the pyridine ring, which confer distinct chemical reactivity and biological activity. These structural features enhance its potential as a versatile compound in various applications, particularly in medicinal chemistry.
属性
CAS 编号 |
89659-90-5 |
|---|---|
分子式 |
C12H8ClN3O |
分子量 |
245.66 g/mol |
IUPAC 名称 |
5-chloro-3-pyridin-2-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H8ClN3O/c13-8-4-5-9-10(7-8)16(12(17)15-9)11-3-1-2-6-14-11/h1-7H,(H,15,17) |
InChI 键 |
AIOSRSXBGGIJJS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)N2C3=C(C=CC(=C3)Cl)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


